Cas no 917758-58-8 (1-(4-acetylpiperazin-1-yl)-3-amino-propan-1-one;hydrochloride)
1-(4-acetylpiperazin-1-yl)-3-amino-propan-1-one;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(4-acetyl-piperazine-1-yl)-3-amino-1-propanone X Hcl
- 1-(4-Acetyl-piperazine-1-yl)-3-ami
- 1-(4-acetylpiperazin-1-yl)-3-amino-propan-1-one;hydrochloride
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- MDL: MFCD06796421
- Inchi: 1S/C9H17N3O2.ClH/c1-8(13)11-4-6-12(7-5-11)9(14)2-3-10;/h2-7,10H2,1H3;1H
- InChI Key: XVBIHUFEURWNQS-UHFFFAOYSA-N
- SMILES: C(N1CCN(C(=O)C)CC1)(=O)CCN.Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
1-(4-acetylpiperazin-1-yl)-3-amino-propan-1-one;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A192925-100mg |
1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one Hydrochloride |
917758-58-8 | 100mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A192925-500mg |
1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one Hydrochloride |
917758-58-8 | 500mg |
$ 160.00 | 2022-06-08 | ||
| TRC | A192925-1g |
1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one Hydrochloride |
917758-58-8 | 1g |
$ 250.00 | 2022-06-08 | ||
| Fluorochem | 019721-1g |
1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride |
917758-58-8 | 98% | 1g |
£55.00 | 2022-03-01 | |
| Fluorochem | 019721-5g |
1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride |
917758-58-8 | 98% | 5g |
£168.00 | 2022-03-01 | |
| Fluorochem | 019721-10g |
1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride |
917758-58-8 | 98% | 10g |
£299.00 | 2022-03-01 | |
| abcr | AB304876-1 g |
1-(4-Acetyl-piperazine-1-yl)-3-amino-1-propanone hydrochloride, 98%; . |
917758-58-8 | 98% | 1g |
€113.10 | 2023-04-26 | |
| abcr | AB304876-5 g |
1-(4-Acetyl-piperazine-1-yl)-3-amino-1-propanone hydrochloride, 98%; . |
917758-58-8 | 98% | 5g |
€253.70 | 2023-04-26 | |
| abcr | AB304876-10 g |
1-(4-Acetyl-piperazine-1-yl)-3-amino-1-propanone hydrochloride, 98%; . |
917758-58-8 | 98% | 10g |
€425.50 | 2023-04-26 | |
| Chemenu | CM391053-1g |
1-(4-acetylpiperazin-1-yl)-3-amino-propan-1-one;hydrochloride |
917758-58-8 | 95%+ | 1g |
$60 | 2023-03-23 |
1-(4-acetylpiperazin-1-yl)-3-amino-propan-1-one;hydrochloride Suppliers
1-(4-acetylpiperazin-1-yl)-3-amino-propan-1-one;hydrochloride Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 1-(4-acetylpiperazin-1-yl)-3-amino-propan-1-one;hydrochloride
Comprehensive Overview of 1-(4-acetylpiperazin-1-yl)-3-amino-propan-1-one hydrochloride (CAS No. 917758-58-8)
1-(4-acetylpiperazin-1-yl)-3-amino-propan-1-one hydrochloride (CAS No. 917758-58-8) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, features a unique molecular structure combining an acetylpiperazine moiety with an aminopropanone backbone, making it a valuable intermediate in drug discovery and development.
The chemical structure of 1-(4-acetylpiperazin-1-yl)-3-amino-propan-1-one hydrochloride includes a piperazine ring substituted with an acetyl group at the 4-position, linked to a 3-aminopropanone chain. This configuration provides versatile reactivity, enabling its use in synthesizing more complex molecules. The hydrochloride salt form enhances its stability and solubility, which is crucial for laboratory and industrial applications.
Researchers and pharmaceutical companies are increasingly interested in 1-(4-acetylpiperazin-1-yl)-3-amino-propan-1-one hydrochloride due to its role as a building block in medicinal chemistry. Its structural features make it suitable for developing compounds targeting neurological and metabolic disorders, aligning with current trends in precision medicine and personalized therapeutics. The demand for such intermediates has grown as the pharmaceutical industry focuses on novel drug candidates with improved efficacy and safety profiles.
In the context of drug discovery, 1-(4-acetylpiperazin-1-yl)-3-amino-propan-1-one hydrochloride serves as a precursor for synthesizing potential kinase inhibitors and GPCR modulators, which are hot topics in oncology and CNS research. The compound’s ability to form stable intermediates under mild reaction conditions makes it a preferred choice for high-throughput screening and combinatorial chemistry.
From a market perspective, the global demand for pharmaceutical intermediates like 1-(4-acetylpiperazin-1-yl)-3-amino-propan-1-one hydrochloride is driven by the expanding generics market and the need for cost-effective synthesis routes. Companies specializing in fine chemicals and custom synthesis are actively stocking this compound to meet the needs of research institutions and biotech firms.
Quality control and regulatory compliance are critical when working with 1-(4-acetylpiperazin-1-yl)-3-amino-propan-1-one hydrochloride. Reputable suppliers provide certificates of analysis (CoA) and ensure that the compound meets stringent purity standards (>98%), as required for preclinical and clinical studies. Researchers should verify the source and handling protocols to maintain consistency in experimental results.
In summary, 1-(4-acetylpiperazin-1-yl)-3-amino-propan-1-one hydrochloride (CAS No. 917758-58-8) is a versatile and valuable compound in modern pharmaceutical research. Its applications span drug development, biochemical assays, and material science, making it a key player in advancing therapeutic innovations. As the industry continues to explore new chemical entities, this compound will likely remain in high demand for its unique structural and functional properties.
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